N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features both benzimidazole and pyridazinone moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of Benzimidazole Core: Starting from o-phenylenediamine, the benzimidazole core can be synthesized through a condensation reaction with formic acid or its derivatives.
Synthesis of Pyridazinone Moiety: The pyridazinone ring can be constructed by cyclization of appropriate hydrazine derivatives with diketones.
Coupling Reaction: The final step involves coupling the benzimidazole and pyridazinone intermediates through an acetamide linkage, often using reagents like acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyridazinone Derivatives: Studied for their anti-inflammatory and cardiovascular effects.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the combination of benzimidazole and pyridazinone moieties, which may confer a distinct set of biological activities and chemical properties compared to other compounds with only one of these rings.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-6-7-13(21)19(18-9)8-12(20)17-14-15-10-4-2-3-5-11(10)16-14/h2-7H,8H2,1H3,(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLRYDYXCXSFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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